molecular formula C13H16FN5 B2446537 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 2034462-49-0

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2446537
CAS No.: 2034462-49-0
M. Wt: 261.304
InChI Key: HXXYOPISRGFUBN-UHFFFAOYSA-N
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Description

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine is a complex organic compound that features a unique combination of imidazole, piperidine, and fluoropyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, modulating their activity. The fluoropyrimidine component may interfere with nucleic acid synthesis, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine is unique due to its combination of imidazole, piperidine, and fluoropyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

5-fluoro-2-[4-(imidazol-1-ylmethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c14-12-7-16-13(17-8-12)19-4-1-11(2-5-19)9-18-6-3-15-10-18/h3,6-8,10-11H,1-2,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXYOPISRGFUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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